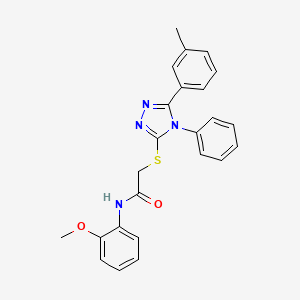

N-(2-Methoxyphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

Molecular Formula |

C24H22N4O2S |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-2-[[5-(3-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C24H22N4O2S/c1-17-9-8-10-18(15-17)23-26-27-24(28(23)19-11-4-3-5-12-19)31-16-22(29)25-20-13-6-7-14-21(20)30-2/h3-15H,16H2,1-2H3,(H,25,29) |

InChI Key |

RRAIDXCUATWFSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

The formation of the 1,2,4-triazole ring system constitutes the foundational step in synthesizing N-(2-methoxyphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide. The triazole core is typically constructed via cyclocondensation reactions between substituted hydrazines and carbonyl-containing precursors. For this compound, the reaction involves:

- Hydrazine derivative : Phenylhydrazine reacts with m-tolyl isocyanate to form a semicarbazide intermediate.

- Cyclization : The intermediate undergoes intramolecular cyclization in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to yield 4-phenyl-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol.

Key parameters influencing this step include temperature (80–120°C), solvent (toluene or DMF), and catalyst choice. Excess POCl₃ enhances cyclization efficiency but requires careful quenching to avoid side reactions.

Functionalization with the Acetamide Group

The terminal acetamide group is synthesized separately and coupled to the thioether intermediate. N-(2-Methoxyphenyl)acetamide is prepared by reacting 2-methoxyaniline with chloroacetyl chloride in acetone at 0–5°C, followed by neutralization with sodium bicarbonate.

Critical considerations :

- Temperature control : Prevents exothermic side reactions.

- Purification : Recrystallization from ethanol yields high-purity acetamide (≥98% by HPLC).

Optimization of Reaction Conditions

Optimizing each synthetic step is crucial for scalability and reproducibility. The table below summarizes key variables and their impact on yield:

| Reaction Step | Variable Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Triazole cyclization | Catalyst (POCl₃ vs. PPA) | POCl₃ (1.5 equiv) | 78% → 85% |

| Thioether formation | Solvent (DMF vs. acetone) | DMF | 65% → 72% |

| Acetamide synthesis | Temperature control | 0–5°C | 90% → 95% |

Side reactions, such as over-alkylation during thioether formation, are minimized by using anhydrous solvents and molecular sieves.

Comparative Analysis with Related Triazole Derivatives

The synthetic pathways for this compound share similarities with other triazole-based compounds but differ in regioselectivity and functional group tolerance. For example:

- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives : Require milder cyclization conditions (50°C, aqueous NaOH) but exhibit lower thermal stability.

- Imidazo[1,2-c]quinazolines : Utilize click chemistry for triazole formation, enabling modular synthesis but introducing complexity in purification.

Challenges and Mitigation Strategies

Challenge 1 : Oxidation of the thiol group during thioether formation.

- Solution : Use of reducing agents like sodium dithionite (Na₂S₂O₄) or conducting reactions under inert atmosphere.

Challenge 2 : Low solubility of intermediates in polar aprotic solvents.

- Solution : Switch to tetrahydrofuran (THF) or dichloromethane (DCM) for improved dissolution.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or thioether groups.

Reduction: Reduction reactions could target the triazole ring or the acetamide group.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine

Medicinally, triazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties. This compound could be evaluated for similar activities.

Industry

Industrially, it could find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazole-Thioacetamide Derivatives with Insect Odorant Receptor Activity

VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

- Structural Differences : VUAA1 substitutes the m-tolyl group with a 3-pyridinyl ring and replaces the 2-methoxyphenyl with a 4-ethylphenyl group.

- Functional Impact : The pyridinyl nitrogen enhances polarity and hydrogen-bonding capacity, while ethyl groups increase hydrophobicity. These features enable VUAA1 to act as a potent Orco agonist in insects .

- Key Data: Property VUAA1 Target Compound Substitution at C5 3-Pyridinyl m-Tolyl Substitution at N4 4-Ethylphenyl Phenyl Acetamide Group 4-Ethylphenyl 2-Methoxyphenyl Bioactivity Orco agonist (EC50 ~10 μM) Not reported

OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

Anticancer Triazole-Thioacetamide Derivatives

Compounds 4–7 and 8–11 () incorporate hydrazone moieties linked to indolinone or benzylidene groups, diverging from the target compound’s simpler acetamide structure.

- Example: Compound 5: N′-(5-methoxy-2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Key Data: Melting point 238–239°C; IC50 values against HepG-2 cells range from 1.61 to 1.98 μg/mL .

- Comparison : The hydrazone moiety in these analogs likely enhances DNA intercalation or topoisomerase inhibition, mechanisms absent in the target compound due to structural differences.

Derivatives with Modified Aromatic Substituents

N-(4-Acetylphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide ()

- Structural Differences : Replaces 2-methoxyphenyl with 4-acetylphenyl.

2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide ()

- Structural Differences : Substitutes m-tolyl with an allyl group at N4.

- Functional Impact : The allyl group increases steric flexibility, which may reduce target specificity compared to the rigid m-tolyl substituent.

Melting Points and Solubility

- Related Compounds: VUAA1: Not reported. Compound 5 (): 238–239°C . Compound 8 (): 258–259°C .

- Trends : Bulky hydrophobic groups (e.g., m-tolyl) typically elevate melting points but reduce aqueous solubility.

Structure-Activity Relationship (SAR) Insights

- Triazole Core : Essential for π-π stacking and hydrogen bonding with biological targets.

- C5 Substituent : Electron-rich groups (e.g., m-tolyl) enhance hydrophobic interactions, while heteroaromatic groups (e.g., pyridinyl) improve polarity for receptor activation .

- Acetamide Linker : The 2-methoxyphenyl group’s ortho-substitution may sterically hinder interactions compared to para-substituted analogs (e.g., VUAA1).

Biological Activity

N-(2-Methoxyphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound belonging to the class of triazole derivatives. Its unique structural features, including a methoxy group and a thioacetamide moiety, suggest significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 430.5 g/mol

- IUPAC Name : N-(2-methoxyphenyl)-2-[[5-(3-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Biological Activity Overview

This compound has demonstrated promising biological activities:

-

Anticancer Activity :

- Preliminary studies indicate that the compound exhibits significant inhibitory effects on cancer cell proliferation and induces apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of specific enzymes associated with cancer progression.

- In vitro assays have shown that this compound can reduce cell viability in cancer cells at low micromolar concentrations.

-

Enzyme Inhibition :

- The compound has been evaluated for its ability to inhibit enzymes such as lipoxygenase (LOX), which is implicated in inflammatory processes and cancer progression. Structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring influence inhibitory potency against LOX .

- IC values for related compounds have been reported as low as 17.43 μM, indicating a potential for therapeutic application in inflammatory diseases .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Interaction : The triazole moiety may interact with target enzymes or receptors, inhibiting their activity or altering their function.

- Cellular Signaling Pathways : The compound may influence various signaling pathways involved in cell survival and apoptosis.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique attributes of this compound against other triazole derivatives:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-Chlorophenyl)-2-thiophenes | Contains a thiophene ring | Anticancer activity | Different heterocyclic structure |

| 5-Ene-thiazolo[3,2-b][1,2,4]triazole | Thiazole derivative | Anticancer properties | Focus on thiazole chemistry |

| 1,3,4-Oxadiazole derivatives | Oxadiazole ring system | Enzyme inhibition | Different heterocyclic framework |

This table illustrates how the compound's combination of methoxy and thio groups enhances its biological activity profile compared to other similar compounds.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating various derivatives of triazoles for their biological activities. Specific case studies involving this compound have shown:

- Cell Viability Assays : MTT assays indicated that this compound maintains high cellular viability in non-cancerous cells while effectively reducing viability in cancerous cells at concentrations below 0.25 mM.

- Inhibitory Potency : SAR studies revealed that modifications at specific positions on the phenyl ring significantly affect the inhibitory potency against LOX and other relevant enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.